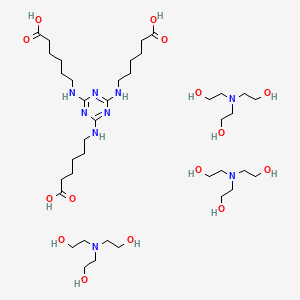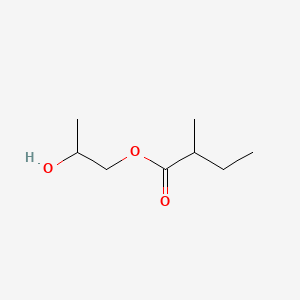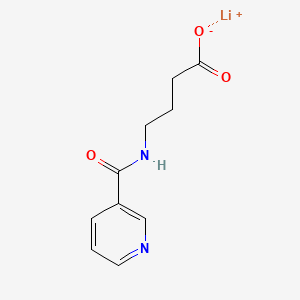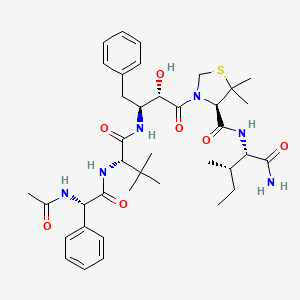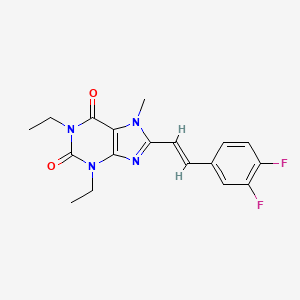
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a difluorostyryl group attached to a xanthine core, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 3,4-difluorostyrene with a xanthine derivative under specific conditions. One common method includes the use of aluminum sulfate as a catalyst in a solvent mixture of tert-butyl methyl ether and cyclohexane, with the reaction carried out at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluorostyryl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets. The difluorostyryl group can interact with enzymes and receptors, modulating their activity. The xanthine core is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3,4-Difluorophenyl)acrylaldehyde: Shares the difluorostyryl group but differs in the core structure.
(E)-(3,4-Difluorostyryl)boronic acid: Another compound with a difluorostyryl group, used in different applications.
Uniqueness
(E)-8-(3,4-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its combination of the difluorostyryl group with the xanthine core, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
155271-47-9 |
|---|---|
Formule moléculaire |
C18H18F2N4O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)9-7-11-6-8-12(19)13(20)10-11/h6-10H,4-5H2,1-3H3/b9-7+ |
Clé InChI |
VWWVHSNUSBVDAR-VQHVLOKHSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)F)F)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




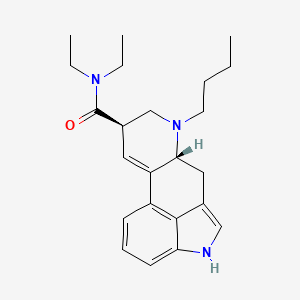

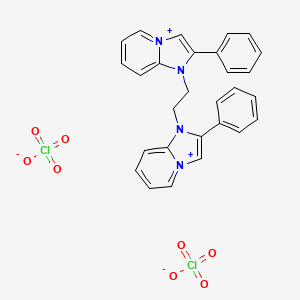

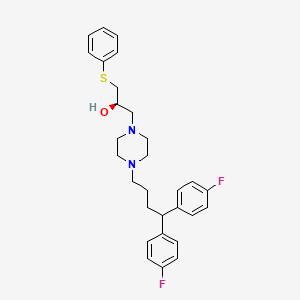
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
